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Compound of Interest

Compound Name: Tomelukast

Cat. No.: B1681340 Get Quote

Abstract

Tomelukast, also known by its developmental code LY-171883, is a potent and selective

leukotriene D4 (LTD4) antagonist with demonstrated anti-asthmatic properties. As a member of

the acetophenone and tetrazole chemical classes, its mechanism of action is centered on the

inhibition of the cysteinyl leukotriene receptor 1 (CysLT1), thereby mitigating the inflammatory

cascade responsible for asthma pathophysiology. This technical guide provides a

comprehensive overview of Tomelukast, including its chemical properties, a proposed

synthetic pathway, detailed protocols for its analytical characterization, and an examination of

its mechanism of action. This document is intended for researchers, medicinal chemists, and

professionals in drug development.

Chemical and Physical Properties
Tomelukast is a complex organic molecule with distinct structural features that contribute to its

biological activity. Its core is a substituted acetophenone, linked via a butoxy chain to a 1H-

tetrazole ring.
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Property Value Source

IUPAC Name

1-[2-hydroxy-3-propyl-4-[4-(2H-

tetrazol-5-

yl)butoxy]phenyl]ethanone

PubChem

Synonyms LY 171883, LY-171883 PubChem

Molecular Formula C₁₆H₂₂N₄O₃ PubChem

Molecular Weight 318.37 g/mol PubChem

CAS Number 88107-10-2 PubChem

Physical Description Solid (predicted) -

Melting Point Data not publicly available -

Solubility Data not publicly available -

Proposed Synthesis of Tomelukast
While a detailed, step-by-step industrial synthesis protocol for Tomelukast is not widely

published, a plausible and efficient synthetic route can be devised based on its chemical

structure through retrosynthetic analysis. The proposed pathway involves the strategic

assembly of the substituted acetophenone core and the tetrazolyl-butoxy side chain.

Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the molecule at the ether linkage, simplifying it

into two key precursors: a functionalized acetophenone and a tetrazolyl-butyl halide.
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Caption: Retrosynthetic analysis of Tomelukast.
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Proposed Forward Synthesis Workflow
The forward synthesis builds upon the retrosynthetic fragments, employing common and

reliable organic reactions. The workflow is designed for efficiency and scalability.

Side-Chain Synthesis

Core Synthesis

Final Coupling5-Bromovaleronitrile NaN₃, NH₄Cl
DMF, 120°C

[3+2]
Cycloaddition

5-(4-Bromobutyl)-1H-tetrazole

K₂CO₃, Acetone
Reflux

2-Propylresorcinol

Acetyl Chloride, AlCl₃
(Friedel-Crafts) or

Acetic Anhydride, PTSA
(Fries Rearrangement)

Acylation 2,4-Dihydroxy-3-propylacetophenone

Williamson Ether
Synthesis

Tomelukast

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of Tomelukast.

Experimental Protocols (Representative)
Step 1: Synthesis of 5-(4-Bromobutyl)-1H-tetrazole

To a solution of 5-bromovaleronitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide

(1.2 eq) and ammonium chloride (1.2 eq).

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC.

Cool the mixture to room temperature and pour it into a beaker of ice water.

Acidify with 2M HCl to a pH of ~2-3 to precipitate the product.

Filter the solid, wash with cold water, and dry under vacuum to yield the desired tetrazole

intermediate.
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Step 2: Synthesis of 2,4-Dihydroxy-3-propylacetophenone

To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.5 eq) in dichloromethane

(DCM), slowly add acetyl chloride (1.1 eq).

Add a solution of 2-propylresorcinol (1.0 eq) in DCM dropwise, maintaining the temperature

below 5 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated

HCl.

Separate the organic layer, extract the aqueous layer with DCM, combine the organic

phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. Purify the crude product by column chromatography.[1][2]

Step 3: Synthesis of Tomelukast

In a round-bottom flask, dissolve 2,4-dihydroxy-3-propylacetophenone (1.0 eq) and 5-(4-

bromobutyl)-1H-tetrazole (1.05 eq) in acetone.

Add potassium carbonate (2.0 eq) as a base.

Heat the mixture to reflux and stir for 24-48 hours until TLC indicates the consumption of the

starting phenol.

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced

pressure.

Purify the crude residue by recrystallization or column chromatography to yield Tomelukast.

Analytical Characterization
A comprehensive characterization is essential to confirm the identity, purity, and structure of the

synthesized Tomelukast. The following are standard analytical methods and predicted data

based on the molecule's structure.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

Sample Preparation: Dissolve 5-10 mg of Tomelukast in 0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard parameters

include a 30° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of

scans (16 for ¹H, 1024 for ¹³C).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.5 Singlet 1H
Phenolic -OH (H-
bonded)

~7.6 Doublet 1H Ar-H (ortho to C=O)

~6.5 Doublet 1H Ar-H (meta to C=O)

~4.1 Triplet 2H O-CH₂-

~3.1 Triplet 2H -CH₂-Tetrazole

~2.7 Triplet 2H Ar-CH₂-

~2.6 Singlet 3H -C(=O)CH₃

~2.0 Multiplet 4H -CH₂-CH₂-

~1.6 Multiplet 2H -CH₂-CH₃

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |
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Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~204 C=O (Ketone)

~165 Ar-C (C-O)

~162 Ar-C (C-OH)

~155 C (Tetrazole)

~132 Ar-C (CH)

~120 Ar-C (quaternary)

~115 Ar-C (quaternary)

~105 Ar-C (CH)

~68 O-CH₂

~32 Ar-CH₂

~28 C(=O)CH₃

~25-28 Alkyl CH₂

~22 Alkyl CH₂

| ~14 | CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

Sample Preparation: Place a small amount of the solid Tomelukast sample directly onto

the crystal of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.
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Predicted FT-IR Data

Wavenumber (cm⁻¹) Intensity Assignment

3200-2800 Broad
O-H stretch (phenolic), N-
H stretch (tetrazole)

2960-2850 Medium-Strong C-H stretch (aliphatic)

~1640 Strong
C=O stretch (ketone, H-

bonded)

~1600, ~1480 Medium-Weak C=C stretch (aromatic)

~1270 Strong C-O stretch (aryl ether)

| ~1120 | Medium | C-O stretch (phenol) |

Mass Spectrometry (MS)

Protocol:

Instrumentation: Utilize a High-Performance Liquid Chromatograph (HPLC) coupled to a

mass spectrometer with an Electrospray Ionization (ESI) source.

Analysis: Analyze the sample in positive ion mode to observe the protonated molecular

ion.

MS/MS: Perform tandem mass spectrometry (MS/MS) on the molecular ion to confirm the

structure through fragmentation patterns.[3][4]

Predicted Mass Spectrometry Data

m/z Value Ion

319.1765 [M+H]⁺ (Calculated for C₁₆H₂₃N₄O₃⁺)

341.1584 [M+Na]⁺ (Calculated for C₁₆H₂₂N₄O₃Na⁺)

276.15 [M+H - C₃H₇]⁺ (Loss of propyl group)
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| 43.02 | [C₂H₃O]⁺ (Acetyl fragment) |

Chromatographic Purity
High-Performance Liquid Chromatography (HPLC)

Protocol:

Column: Use a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B)

acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength of 230 nm or 280 nm.

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1

mg/mL.

Analysis: Inject 10 µL and integrate the peak areas to determine the purity, which should

be ≥98% for research purposes.[3]

Mechanism of Action
Tomelukast functions as a specific and competitive antagonist of the cysteinyl leukotriene

receptor 1 (CysLT1). Its therapeutic effect in asthma is derived from its ability to interrupt a key

inflammatory pathway.

The Cysteinyl Leukotriene Pathway

Synthesis: In response to inflammatory stimuli, arachidonic acid is liberated from cell

membranes and converted by the 5-lipoxygenase (5-LO) enzyme into leukotrienes. This

leads to the production of cysteinyl leukotrienes (CysLTs), namely LTC₄, LTD₄, and LTE₄.

Receptor Binding: These CysLTs bind to CysLT1 receptors located on the surface of various

cells in the airways, including smooth muscle cells and eosinophils.
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Pathophysiological Effects: This binding event triggers a cascade of intracellular signals that

result in the hallmark symptoms of asthma:

Bronchoconstriction: Intense contraction of airway smooth muscle.

Increased Vascular Permeability: Leading to airway edema.

Mucus Hypersecretion: Clogging of airways.

Eosinophil Recruitment: Infiltration of inflammatory cells, perpetuating the inflammatory

response.

Inhibition by Tomelukast Tomelukast structurally mimics the natural ligands and binds to the

CysLT1 receptor with high affinity. By occupying the receptor's binding site, it prevents the

binding of LTC₄, LTD₄, and LTE₄, thereby blocking their pro-inflammatory and

bronchoconstrictive effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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